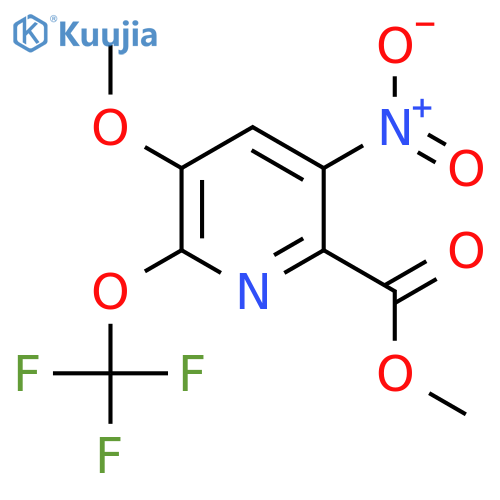

Cas no 1806750-41-3 (Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate)

Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate

-

- インチ: 1S/C9H7F3N2O6/c1-18-5-3-4(14(16)17)6(8(15)19-2)13-7(5)20-9(10,11)12/h3H,1-2H3

- InChIKey: RXUWBFRFWDIMPX-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(C=C(C(C(=O)OC)=N1)[N+](=O)[O-])OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 372

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 104

Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085475-1g |

Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate |

1806750-41-3 | 97% | 1g |

$1,504.90 | 2022-03-31 |

Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate 関連文献

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報

Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806750-41-3): An Overview

Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806750-41-3) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy, nitro, and trifluoromethoxy groups, as well as a methyl ester moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The structure of Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate is particularly noteworthy. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, provides a stable and reactive platform for further functionalization. The presence of the methoxy group (OCH3) at the 3-position enhances the compound's solubility and reactivity, while the nitro group (NO2) at the 5-position introduces electron-withdrawing properties that can influence the compound's reactivity and biological activity. The trifluoromethoxy group (OCF3) at the 2-position adds fluorine atoms, which are known for their ability to modulate biological activity and improve metabolic stability. Finally, the methyl ester group (COOCH3) at the 6-position provides a versatile handle for further chemical modifications.

In recent years, Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate has gained attention in the pharmaceutical industry due to its potential as an intermediate in the synthesis of novel drugs. One notable application is in the development of antibacterial agents. Research has shown that compounds derived from this structure exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate were effective against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

Beyond its antibacterial properties, Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate has also shown promise in the development of antiviral agents. A recent study published in *Antiviral Research* reported that compounds derived from this structure exhibited significant antiviral activity against influenza A virus. The unique combination of functional groups in Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate allows for fine-tuning of antiviral properties, making it a valuable starting material for drug discovery efforts.

In addition to its pharmaceutical applications, Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate has found use in the agrochemical industry as an intermediate in the synthesis of pesticides. The trifluoromethoxy group is particularly advantageous in this context, as it can enhance the stability and efficacy of pesticides against various pests. A study published in *Pest Management Science* highlighted the effectiveness of compounds derived from Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate in controlling insect populations without causing significant environmental harm.

The synthetic route to Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate is well-documented in the literature. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold. For instance, starting from 2-chloro-3-methoxypyridine, a series of reactions including nitration, trifluoromethylation, and esterification can yield Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate with high purity and yield. This synthetic flexibility allows for easy modification and optimization of the compound's properties for specific applications.

The physical and chemical properties of Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate are also important considerations for its use in various applications. The compound is typically a solid at room temperature with a melting point ranging from 90 to 95°C. It is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide but has limited solubility in water. These properties make it suitable for use in organic synthesis and formulation processes.

In terms of safety and handling, Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or reducing agents.

The future prospects for Methyl 3-meth oxy -5-nit ro -2-( trif luoro meth oxy ) pyri dine -6-c ar boxy late are promising. Ongoing research continues to explore new derivatives and applications for this versatile compound. As drug discovery efforts become more sophisticated and targeted, compounds like Methyl 3-m eth oxy -5-ni tro -2-( tr if luoro meth oxy ) pyri dine -6-c ar boxy late are likely to play an increasingly important role in addressing unmet medical needs.

1806750-41-3 (Methyl 3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品

- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)

- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)

- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)

- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)

- 1067-98-7(Tris(3-chloropropyl) Phosphate)

- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)

- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)

- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)

- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)

- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)